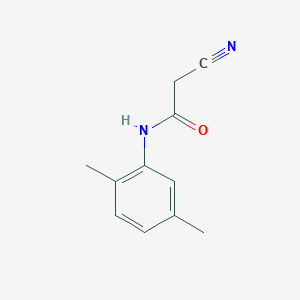

2-cyano-N-(2,5-dimethylphenyl)acetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-cyano-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFTTQVJSQWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368242 | |

| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87165-31-9 | |

| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyanoacetamide Chemistry

Cyanoacetamides are a class of organic compounds characterized by a nitrile group and an acetamide (B32628) functional group. wikipedia.org These compounds are recognized for their versatility as reagents in organic synthesis. tubitak.gov.tr Their utility stems from the presence of multiple reactive sites, which allows for a wide range of chemical transformations.

The cyanoacetamide core is a key building block in the synthesis of various heterocyclic systems, which are integral to the development of pharmaceuticals, agrochemicals, and dyes. ekb.eg The reactivity of the active methylene (B1212753) group, positioned between the cyano and carbonyl groups, makes it particularly useful for condensation and substitution reactions. tubitak.gov.tr Cyanoacetamides are polyfunctional molecules, possessing both electrophilic and nucleophilic centers, which contributes to their broad applicability in constructing diverse molecular architectures. tubitak.gov.tr

Structural Framework and Synthetic Significance

The structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide is defined by a central acetamide (B32628) group, with a cyano group attached to the alpha-carbon and a 2,5-dimethylphenyl group bonded to the nitrogen atom. This specific arrangement of functional groups dictates its chemical behavior and synthetic potential. The presence of the cyano and amide groups provides multiple points for chemical reactions, while the dimethylphenyl ring influences the molecule's solubility and steric properties.

The synthesis of N-substituted cyanoacetamides like this compound can be achieved through several established methods. A common approach involves the reaction of a substituted amine, in this case, 2,5-dimethylaniline (B45416), with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). researchgate.net This reaction typically proceeds via nucleophilic acyl substitution to form the amide bond. The resulting compound serves as a valuable precursor for the synthesis of more elaborate molecules due to its inherent reactivity. researchgate.net

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 87165-31-9 |

| Molecular Formula | C11H12N2O |

Overview of Academic Research Trajectories

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the final cyanoacetamide structure in a single key step from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions with Anilines and Cyanoacetates

A primary and widely utilized method for the synthesis of N-aryl cyanoacetamides is the direct condensation of an aniline (B41778) with an alkyl cyanoacetate (B8463686), such as ethyl or methyl cyanoacetate. researchgate.netekb.eg This reaction typically involves heating the two reactants, often without a solvent or in a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the amide bond.

For the specific synthesis of this compound, 2,5-dimethylaniline (B45416) would be reacted with a suitable cyanoacetate ester. While a direct synthesis for the 2,5-dimethylphenyl derivative is not detailed in the provided results, a closely related analog, 2-cyano-N-(2,6-dimethylphenyl)acetamide, is prepared by refluxing 2,6-dimethylaniline (B139824) and ethyl cyanoacetate in DMF for 12 hours. chemicalbook.com After cooling and pouring into ice water, the product is isolated and recrystallized from ethanol (B145695) with a reported yield of 83%. chemicalbook.com A similar procedure involves reacting m-methoxyaniline with ethyl cyanoacetate at 120-200°C for 2-8 hours to produce the corresponding N-(3-methoxyphenyl)cyanoacetamide, which is then isolated upon cooling. google.com

The general reaction conditions for this type of condensation can vary, with some preparations employing catalysts like sodium ethoxide or using microwave irradiation to accelerate the reaction and improve yields. tubitak.gov.tr

Table 1: Examples of Condensation Reactions for N-Aryl Cyanoacetamide Synthesis

| Aniline Reactant | Cyanoacetate Reactant | Solvent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl cyanoacetate | DMF, Reflux, 12h | 2-cyano-N-(2,6-dimethylphenyl)acetamide | 83% | chemicalbook.com |

N-Acylation Reactions

N-acylation represents another direct route to cyanoacetamides. This method involves the reaction of an amine with a cyanoacetic acid derivative that has been "activated" to facilitate the acylation process. A common strategy is the conversion of cyanoacetic acid to cyanoacetyl chloride, which is a highly reactive acylating agent.

Alternatively, the synthesis can proceed by reacting the amine with a different activated form of a carboxylic acid. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by first converting 2-(thiophen-2-yl)acetic acid into its more reactive acyl chloride derivative using thionyl chloride. nih.gov This acyl chloride is then reacted with 2-aminothiophene-3-carbonitrile (B183302) in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, yielding the final amide. nih.gov This two-step, one-pot approach is a versatile method for amide synthesis. nih.gov Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-N,N-dimethylaminopyridine (DMAP) can also be used to directly couple an amine with cyanoacetic acid. tubitak.gov.tr

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of a molecule that already contains a significant portion of the target structure, followed by one or more steps to install the remaining functional groups.

Utilizing 2,5-dimethylaniline Derivatives

In this approach, 2,5-dimethylaniline serves as the foundational precursor. The synthetic routes described under direct synthesis, such as condensation with ethyl cyanoacetate or acylation with an activated cyanoacetic acid derivative, are primary examples of utilizing this specific precursor to build the target molecule, this compound. chemicalbook.comgoogle.com The key transformation is the formation of the amide bond between the nitrogen atom of the 2,5-dimethylaniline and the carbonyl group of the cyanoacetyl moiety.

Functional Group Interconversions Leading to the Cyanoacetamide Moiety

An alternative precursor-based strategy involves constructing the acetamide (B32628) backbone first and then introducing the cyano group via a functional group interconversion. A notable example of this approach is the reaction of an amine with chloroacetyl chloride to form an N-aryl-2-chloroacetamide intermediate. researchgate.net This intermediate can then be treated with a cyanide salt, such as potassium or sodium cyanide, in a nucleophilic substitution reaction. The cyanide ion displaces the chloride ion, thereby forming the desired C-C bond and introducing the nitrile functionality to yield the final 2-cyano-N-arylacetamide. researchgate.net

This two-step process offers an alternative to the direct use of cyanoacetic acid derivatives and can be advantageous depending on the availability and reactivity of the starting materials.

Table 2: Two-Step Synthesis via Functional Group Interconversion

| Step | Reactants | Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Aryl amine, Chloroacetyl chloride | - | N-Aryl-2-chloroacetamide |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net Cyanoacetic acid and its derivatives are valuable starting materials for a wide array of MCRs. researchgate.netnih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly detailed, general protocols for the parallel synthesis of diverse cyanoacetamides have been developed. nih.gov These protocols often involve the reaction of an amine, an aldehyde or ketone, and a cyanoacetic acid derivative. The versatility of MCRs allows for the rapid generation of a library of structurally diverse cyanoacetamides by simply varying the input components. researchgate.net These reactions are prized for their operational simplicity, high atom economy, and the ability to construct complex molecules in a convergent manner, often with convenient workup procedures like simple filtration. nih.gov

One-Pot Syntheses of Cyanophenylamino-acetamide Scaffolds

One-pot syntheses, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, represent a highly efficient strategy for constructing complex molecules from simple precursors. This approach minimizes the need for purification of intermediate compounds, thereby saving time, resources, and reducing waste.

A notable one-pot, three-component synthesis has been developed for a novel class of cyanophenylamino-acetamides. acs.orgnih.gov This method utilizes readily available starting materials: 2-aminobenzamide (B116534), an aldehyde, and an isocyanide. acs.orgnih.gov The reaction proceeds at room temperature in ethanol, a relatively environmentally benign solvent, and is catalyzed by p-toluenesulfonic acid, yielding the desired products in excellent yields. acs.orgnih.gov The versatility of this reaction allows for the creation of a diverse library of molecules by simply varying the aldehyde and isocyanide components. acs.org

Table 1: Examples of Synthesized Cyanophenylamino-acetamide Derivatives via One-Pot Reaction acs.org

| Entry | Aldehyde | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Cyclohexyl isocyanide | 2-(2-Cyanophenylamino)-N-cyclohexyl-2-phenylacetamide | 95 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-2-(2-cyanophenylamino)-N-cyclohexylacetamide | 98 |

| 3 | 4-Methylbenzaldehyde | Cyclohexyl isocyanide | 2-(2-Cyanophenylamino)-N-cyclohexyl-2-(p-tolyl)acetamide | 94 |

| 4 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(2-cyanophenylamino)-2-(4-nitrophenyl)acetamide | 92 |

| 5 | 2-Chlorobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(2-chlorophenyl)-2-(2-cyanophenylamino)acetamide | 96 |

This table illustrates the scope of the one-pot synthesis with various aldehydes and isocyanides, consistently resulting in high product yields.

Isocyanide-Based Multicomponent Approaches

Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools in organic and medicinal chemistry for rapidly generating molecular complexity. frontiersin.org The unique reactivity of the isocyanide functional group makes it a versatile component in these reactions. acs.org Two of the most prominent I-MCRs are the Passerini and Ugi reactions, which serve as foundational methods for synthesizing various acetamide derivatives.

The Passerini reaction , first reported in 1921, is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com This reaction is highly valued for its atom economy and the ability to create complex structures in a single step. numberanalytics.com It is frequently employed in the synthesis of pharmaceutical compounds and natural products. wikipedia.org

The Ugi reaction is a four-component reaction that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govdntb.gov.ua This reaction is renowned for its ability to generate peptide-like structures and diverse molecular scaffolds, making it a cornerstone of combinatorial chemistry for drug discovery. nih.govmdpi.com The Ugi reaction's functional group tolerance allows for the use of a wide array of starting materials, leading to the synthesis of extensive compound libraries. ensta-paris.fr

These I-MCRs provide a strategic framework for the synthesis of cyanoacetamide derivatives by selecting appropriate starting materials that contain the requisite cyano group.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method. Mechanistic studies for the synthesis of cyanophenylamino-acetamides have focused on identifying key intermediates and the role of catalysts.

Proposed Reaction Intermediates

For the one-pot synthesis of cyanophenylamino-acetamides, a plausible mechanism has been proposed. acs.org

The reaction is initiated by the formation of an iminium ion from the condensation of 2-aminobenzamide and an aldehyde. acs.org

The isocyanide then performs a nucleophilic attack on this activated iminium ion, generating a nitrilium ion intermediate . acs.orgnih.gov

This is followed by an intramolecular nucleophilic attack from the amide group onto the activated nitrile moiety, forming a cyclic intermediate . acs.org

Finally, the ring-opening of this cyclic intermediate leads to the formation of the final cyanophenylamino-acetamide product. acs.org

In the related Passerini reaction , the mechanism is thought to proceed through a cyclic, non-ionic transition state, particularly in apolar solvents. organic-chemistry.orgnih.gov Key proposed intermediates include a zwitterionic species formed from the attack of the isocyanide on the carbonyl component, which then reacts with the carboxylic acid to form an imidate intermediate before rearranging to the final product. numberanalytics.com

The Ugi reaction mechanism involves the initial formation of a Schiff base from the amine and carbonyl compound. mdpi.com The isocyanide adds to the protonated Schiff base, forming a nitrilium ion, which is then trapped by the carboxylate anion. dntb.gov.uamdpi.com The resulting adduct undergoes an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the final α-acylamino-amide product. mdpi.com

Role of Catalysis in Yield Optimization

Catalysis plays a pivotal role in enhancing the efficiency and yield of cyanoacetamide synthesis. In the one-pot synthesis of cyanophenylamino-acetamides, p-toluenesulfonic acid (p-TsOH) is used as an acid catalyst. acs.orgnih.gov The catalyst facilitates the formation of the initial iminium ion by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity and accelerating the condensation with the amine. acs.org This catalytic step is crucial for achieving high yields under mild, room-temperature conditions. acs.orgnih.gov

In the broader context of isocyanide-based multicomponent reactions, various catalytic systems are employed to optimize outcomes.

Lewis acids , such as titanium tetrachloride (TiCl₄), can be used in the Ugi reaction to activate the carbonyl component, facilitating the formation of the imine intermediate. nih.gov

For certain Passerini-type reactions, catalytic systems involving cupric chloride, NaNO₂, and TEMPO under an oxygen atmosphere have been used to enable the use of alcohols in place of aldehydes. organic-chemistry.org

The choice of catalyst is therefore a critical parameter that can be tuned to improve reaction rates, yields, and even the scope of compatible starting materials.

Table 2: Catalysts in the Synthesis of Cyanoacetamides and Related Compounds

| Reaction Type | Catalyst | Role of Catalyst | Reference |

|---|---|---|---|

| One-Pot Cyanophenylamino-acetamide Synthesis | p-Toluenesulfonic acid (p-TsOH) | Promotes iminium ion formation | acs.org, nih.gov |

| Ugi Reaction | Lewis Acids (e.g., TiCl₄) | Activates carbonyl for imine formation | nih.gov |

| Passerini Reaction (Aerobic) | CuCl₂, NaNO₂, TEMPO | Allows conversion of alcohols to aldehydes in situ | organic-chemistry.org |

This table summarizes the function of different catalysts in optimizing the synthesis of cyanoacetamide scaffolds.

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors, including cost of reagents, reaction conditions, safety, and the ease of product isolation and purification.

For cyanoacetamide synthesis, scalability has been demonstrated in related processes. A procedure for the synthesis of the structurally similar 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide has been reported on a large scale, yielding over 300 grams of product. chemicalbook.com This process involves refluxing the reactants in N,N-dimethylformamide (DMF) for an extended period. The work-up procedure is designed for scale, involving precipitation of the product in a large volume of ice water, followed by filtration, washing, and recrystallization to ensure high purity. chemicalbook.com

Protocols for the parallel synthesis of cyanoacetamides on a multigram scale have also been developed, emphasizing convenient work-up procedures such as simple filtration and washing. nih.gov This approach is advantageous for producing libraries of compounds efficiently and can be adapted for larger-scale production.

Furthermore, advancements in chemical engineering, such as the shift from batch processing to continuous flow chemistry, offer significant advantages for scalability. The adoption of a "microwave-to-flow paradigm" has been shown to improve the efficiency and scalability of the Passerini reaction, suggesting a promising avenue for the large-scale production of related isocyanide-based products. frontiersin.org These methods allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, all of which are critical for industrial-scale synthesis.

Nucleophilic and Electrophilic Characteristics of the Cyanoacetamide Moiety

The this compound molecule possesses both nucleophilic and electrophilic centers, making it a valuable synthon in organic synthesis. tubitak.gov.tr The electron-withdrawing nature of the cyano and carbonyl groups influences the electron distribution across the molecule, defining its reactivity.

The primary nucleophilic sites are the active methylene (B1212753) group (C-2) and, to a lesser extent, the amide nitrogen. tubitak.gov.tr Conversely, the electrophilic centers are located at the carbonyl carbon of the amide and the carbon atom of the nitrile group. ekb.eg This dual reactivity allows the molecule to react with a wide range of electrophiles and nucleophiles.

Reactivity of the Active Methylene Group

The methylene group flanked by the cyano and carbonyl groups exhibits significant acidity, rendering the protons attached to it susceptible to abstraction by a base. This deprotonation generates a resonance-stabilized carbanion, a potent nucleophile. periodikos.com.br The reactivity of this active methylene group is central to many of the condensation reactions of this compound.

A prime example of this reactivity is the Knoevenagel condensation. wikipedia.org In this reaction, the active methylene group, in the presence of a basic catalyst, undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. Subsequent dehydration yields a new carbon-carbon double bond. periodikos.com.br The mechanism involves the formation of an enolate intermediate which then attacks the electrophilic carbonyl carbon. researchgate.net This reaction is a cornerstone in the synthesis of various unsaturated cyanoacrylamides. periodikos.com.br

Behavior of the Nitrile Functionality

The nitrile group in this compound is a key electrophilic site. The carbon-nitrogen triple bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.orgnumberanalytics.com Nucleophilic addition to the nitrile carbon is a fundamental transformation, leading to the formation of imines or enamines, which can then undergo further reactions. wikipedia.org

The electrophilicity of the nitrile carbon can be enhanced by protonation or coordination to a Lewis acid, which increases the positive character of the carbon atom and facilitates nucleophilic attack. chemistrysteps.com This reactivity is harnessed in various cyclization reactions where an intramolecular nucleophile attacks the nitrile carbon, leading to the formation of heterocyclic rings. researchgate.net For instance, the Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. wikipedia.orgambeed.comresearchgate.net

Cyclization and Condensation Reactions

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions. These transformations often proceed with high efficiency and lead to the formation of medicinally relevant scaffolds such as pyridinones and iminochromenes.

Cyclocondensation with 1,3-Dicarbonyl Compounds

This compound readily undergoes cyclocondensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), in the presence of a basic catalyst like piperidine (B6355638) to afford highly substituted pyridin-2-one derivatives. This reaction provides a straightforward route to 1-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation of the active methylene group of the cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a Michael addition of the enolate of the dicarbonyl compound to the newly formed α,β-unsaturated nitrile. The final step involves an intramolecular cyclization with the elimination of a water molecule to yield the stable pyridin-2-one ring system.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetylacetone | 1-(2,5-dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Cyclocondensation |

Ternary Condensation Reactions with Aromatic Aldehydes and Malononitrile (B47326)

Pyridinone derivatives can also be synthesized via a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and malononitrile. mdpi.com This multicomponent reaction is an efficient method for the construction of complex molecules in a single step.

The reaction is typically catalyzed by a base and is thought to proceed through a cascade of reactions. mdpi.com Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the active methylene group of this compound to the electron-deficient double bond of the arylidenemalononitrile. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto one of the nitrile groups, followed by tautomerization to yield the final 6-amino-4-aryl-1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Malononitrile | 6-amino-4-aryl-1-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Ternary Condensation |

Formation of Pyridinone and Iminochromene Derivatives

In addition to the previously mentioned methods, pyridinone derivatives can be formed through various other condensation pathways. For instance, the reaction of enaminonitriles, derived from this compound, with primary amines can lead to the formation of 3-cyano-2-pyridones. researchgate.net

Furthermore, this compound is a key starting material for the synthesis of 2-imino-2H-chromene derivatives. nih.gov The condensation of this compound with salicylaldehyde (B1680747) or its derivatives in the presence of a base catalyst results in the formation of N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide. researchgate.net The reaction involves the nucleophilic attack of the active methylene group on the aldehyde carbonyl, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the nitrile carbon, leading to the formation of the chromene ring system. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Salicylaldehyde | N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide | Condensation/Cyclization |

Coupling and Substitution Reactions

The unique structural arrangement of this compound allows it to participate in a range of coupling and substitution reactions, targeting either the aromatic ring or the highly reactive active methylene group.

The N-(2,5-dimethylphenyl) group is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are influenced by the substituents on the benzene (B151609) ring. The two methyl groups are activating and ortho-, para-directing, while the N-acetamide group is a deactivating, yet also ortho-, para-directing substituent.

The directing effects of these groups combine to influence the position of attack by an incoming electrophile. The positions ortho to the methyl groups (positions 3 and 6) and para to the methyl groups (position 4, which is also ortho to the acetamide group) are activated. The N-acetamide group directs incoming electrophiles to its para position (position 4) and ortho positions (positions 3 and 5, though position 5 is the same as 3 due to symmetry). Consequently, electrophilic attack is most likely to occur at the C-4 position, which is activated by both a methyl group and the acetamide nitrogen's lone pair, and to a lesser extent at the C-3 and C-6 positions.

The active methylene group in this compound is a prime site for coupling reactions with electrophilic aryl diazonium salts. This reaction, a form of azo coupling, typically proceeds via the Japp-Klingemann reaction mechanism. wikipedia.orgnumberanalytics.comchemeurope.com In this process, the aryldiazonium cation acts as an electrophile, attacking the nucleophilic carbanion generated from the deprotonation of the active methylene group. wikipedia.org

The initial coupling produces an azo compound, which, under the reaction conditions, often undergoes hydrolysis and decarboxylation (if a carboxylate precursor is used) to yield a stable arylhydrazone. wikipedia.org These hydrazone products are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis. numberanalytics.comchemeurope.com The reaction is sensitive to pH, typically requiring mildly acidic or neutral conditions to proceed effectively. organic-chemistry.org

Table 1: General Scheme for Azo Coupling of N-Aryl Cyanoacetamides

| Reactants | Conditions | Product Type | Reference |

| N-Aryl Cyanoacetamide + Aryl Diazonium Salt | Mildly acidic or neutral pH, cool temp. | Arylhydrazone | wikipedia.orgorganic-chemistry.org |

While the term "nucleophilic substitution" often refers to the displacement of a leaving group, in the context of this compound, it primarily describes reactions where the molecule itself acts as a nucleophile. The acidity of the α-protons of the methylene group allows for easy formation of a resonance-stabilized carbanion in the presence of a base. researchgate.net This carbanion is a potent nucleophile that can react with various electrophiles.

Key reactions involving this nucleophilic center include:

Alkylation: The carbanion can be readily alkylated by reacting with alkyl halides, providing a direct method for C-C bond formation at the α-position. organic-chemistry.orgnih.gov

Reactions with Carbonyls: It can participate in nucleophilic additions to aldehydes and ketones, which form the basis of reactions like the Knoevenagel condensation.

Cyclocondensation: The cyano and amide functionalities can react with bidentate reagents (compounds with two electrophilic or nucleophilic sites) to form various heterocyclic systems. For example, reaction with sulfur and an aldehyde or ketone in the Gewald reaction yields highly substituted 2-aminothiophenes. nih.gov

Advanced Mechanistic Studies of Chemical Transformations

Mechanistic studies provide deeper insight into the transformation pathways of N-aryl cyanoacetamides, revealing the intermediates and transition states that govern product formation.

Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic structures. The specific mechanism depends on the reactants and conditions employed.

One studied pathway involves a tandem nitrosation/cyclization reaction. N-aryl cyanoacetamides can react with reagents like tert-butyl nitrite (B80452) in a one-pot synthesis to yield quinoxalin-2-ones. organic-chemistry.orgnih.gov The proposed mechanism involves an initial nitrosation at the active methylene position, followed by tautomerization and subsequent intramolecular cyclization where the amide nitrogen attacks the nitroso group, leading to the formation of the heterocyclic ring after dehydration. organic-chemistry.orgnih.gov

Another general mechanism is acid-catalyzed intramolecular cyclocondensation. In related systems, the hydrolysis of a cyano group can initiate a sequence where the resulting intermediate undergoes cyclization. nih.gov For N-arylpropynamides, intramolecular cyclization can also be initiated by electrophilic halogenating agents or hypervalent iodine reagents, leading to halogenated spiro-trienones or quinolin-2-ones through distinct mechanistic pathways. researchgate.net

The reactivity of the cyanoacetamide moiety provides numerous pathways for derivatization, converting the simple starting material into a wide array of complex functionalized molecules.

A primary pathway for derivatization is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. nih.govperiodikos.com.br The mechanism begins with the deprotonation of the cyanoacetamide to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. periodikos.com.br Subsequent dehydration yields an α,β-unsaturated cyanoacrylamide derivative, often referred to as an arylidene derivative. periodikos.com.brperiodikos.com.br This method is highly efficient for creating C=C double bonds under mild conditions. researchgate.netresearchgate.net

The Gewald three-component reaction is another powerful derivatization tool, which synthesizes 2-aminothiophenes from an α-methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base. nih.gov Using this compound in this reaction would produce a 2-amino-3-carboxamidothiophene derivative, a versatile scaffold for further chemical exploration.

Table 2: Key Derivatization Reactions of the Cyanoacetamide Moiety

| Reaction Name | Reagents | Product Class | Reference |

| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine, TEA) | α,β-Unsaturated Acrylamides (Arylidenes) | nih.govperiodikos.com.brperiodikos.com.brresearchgate.net |

| Azo Coupling | Aryl Diazonium Salt | Arylhydrazone derivatives | wikipedia.orgwikipedia.org |

| Gewald Reaction | Aldehyde or Ketone, Elemental Sulfur, Base | 2-Aminothiophene-3-carboxamides | nih.gov |

| Tandem Nitrosation/Cyclization | tert-butyl nitrite, Base | Quinoxalin-2-ones | organic-chemistry.orgnih.gov |

| α-Alkylation | Alkyl Halide, Base | α-Alkyl-α-cyano-N-arylacetamides | researchgate.netorganic-chemistry.org |

Structural Modifications and Derivatization Strategies for 2 Cyano N 2,5 Dimethylphenyl Acetamide Analogs

Design Principles for Tailored Derivatives

The design of novel derivatives of 2-cyano-N-(2,5-dimethylphenyl)acetamide is rooted in established principles of medicinal and synthetic chemistry. These principles involve the targeted modification of specific molecular fragments to modulate biological activity, solubility, and other key parameters. The primary sites for such modifications are the N-phenyl ring and the active methylene (B1212753) carbon of the acetamide (B32628) side chain.

Modification of the Aromatic Ring Substitution Pattern

Altering the substitution pattern on the N-phenyl ring is a fundamental strategy for creating analogs of this compound. The nature, position, and number of substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, can impact the compound's interaction with biological targets.

The synthesis of these analogs typically involves the condensation of a substituted aniline (B41778) with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). This straightforward approach allows for the introduction of a wide array of substituents on the aromatic ring. For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be incorporated to systematically probe the structure-activity relationships. The table below illustrates various N-aryl-2-cyanoacetamide derivatives that can be synthesized using this methodology.

| Substituent on Phenyl Ring | Resulting Compound Name |

| 2,5-dimethyl | This compound |

| 4-chloro | 2-cyano-N-(4-chlorophenyl)acetamide |

| 4-methoxy | 2-cyano-N-(4-methoxyphenyl)acetamide |

| 4-nitro | 2-cyano-N-(4-nitrophenyl)acetamide |

| 2,6-dimethyl | 2-cyano-N-(2,6-dimethylphenyl)acetamide |

Functionalization at the Acetamide Methylene Carbon

The methylene group (—CH2—) in the acetamide portion of this compound is flanked by two electron-withdrawing groups (cyano and carbonyl), rendering the methylene protons acidic and the carbon nucleophilic. This "active methylene" character is a cornerstone of its chemical reactivity, allowing for a wide range of functionalization reactions. ekb.eg

Electrophilic reagents readily react at this position. For instance, Knoevenagel condensation with aldehydes or ketones introduces a carbon-carbon double bond, leading to the formation of α,β-unsaturated derivatives. nih.gov Another common modification is the reaction with diazonium salts, which results in the formation of hydrazono derivatives. Furthermore, nitrosation using reagents like sodium nitrite (B80452) in an acidic medium can introduce a hydroxyimino group at the methylene carbon. ekb.eg

These transformations not only expand the structural diversity of the parent molecule but also introduce new reactive handles for subsequent chemical manipulations, paving the way for the synthesis of more complex molecular architectures.

Synthesis of Diverse Heterocyclic Scaffolds

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.nettubitak.gov.tr The presence of the cyano, carbonyl, and active methylene groups allows for cyclization reactions with various bifunctional reagents, leading to the formation of stable five- and six-membered rings, as well as more complex fused systems.

Pyrrole (B145914), Pyridine (B92270), and Pyrimidine (B1678525) Derivatives

The synthesis of nitrogen-containing heterocycles such as pyrroles, pyridines, and pyrimidines from this compound and its analogs is a well-established area of research. For instance, pyridinone derivatives can be synthesized through the cyclocondensation of 2-cyano-N-arylacetamides with 1,3-dicarbonyl compounds. researchgate.net A similar strategy involves the multicomponent reaction of a 2-cyano-N-arylacetamide, an aromatic aldehyde, and malononitrile (B47326) to yield highly substituted pyridine derivatives. ijpsonline.com

The formation of pyrimidine rings can be achieved by reacting 2-cyanoacetamides with amidines or other reagents containing a N-C-N fragment. researchgate.netnih.gov The synthesis of pyrrole derivatives, while less commonly initiated from this specific precursor, can be envisioned through reactions involving α-haloketones followed by intramolecular cyclization. nih.govmdpi.com

Thiazole (B1198619) and Thiazolidinone Architectures

Sulfur-containing heterocycles, particularly thiazoles and thiazolidinones, are readily accessible from this compound. The Gewald reaction, a multicomponent reaction involving an active methylene compound, a carbonyl compound, and elemental sulfur, is a common method for synthesizing aminothiophenes, which can be further elaborated into thiazole derivatives.

A more direct approach to thiazole synthesis involves the reaction of 2-cyano-N-arylacetamides with α-haloketones followed by cyclization. Thiazolidinone derivatives can be prepared by reacting the cyanoacetamide with a source of sulfur, such as thioglycolic acid, often in the presence of an aldehyde or an imine. jchps.comresearchgate.net For example, 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives can be synthesized from (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acid. jchps.com

Fused Heterocyclic Systems

The strategic functionalization of this compound opens pathways to the synthesis of fused heterocyclic systems. For example, the reaction of N-aryl-2-cyanoacetamides with salicylaldehyde (B1680747) derivatives can lead to the formation of 2-iminochromene-3-carboxamides. ekb.eg This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization involving the phenolic hydroxyl group.

Furthermore, the cyano group and the amide functionality can participate in cyclization reactions to form fused pyrimidine rings, such as in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net The synthesis of fused thiazole derivatives, such as benzothiazoles, can be achieved by reacting 2-cyano-N-arylacetamides with o-aminothiophenol. ekb.eg These examples underscore the utility of this compound as a versatile building block for constructing complex, polycyclic molecules.

Influence of Substituent Effects on Reactivity and Molecular Architecture

The reactivity of the cyanoacetamide core is largely governed by the active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, and the amide functionality itself. The substituents on the N-phenyl ring can either enhance or diminish the reactivity of these sites through a combination of inductive and resonance effects.

Electronic Effects on Reactivity:

Electron-donating groups (EDGs) on the phenyl ring, such as the methyl groups in the 2,5-dimethylphenyl moiety, increase the electron density on the amide nitrogen. This enhanced electron density can be delocalized through the amide bond, subtly influencing the acidity of the active methylene protons. A comprehensive study on N-(substituted phenyl)-2-cyanoacetamides demonstrated that the electronic nature of the substituents significantly impacts the chemical shifts of the C=O and N-H groups in their IR and NMR spectra, providing a quantitative measure of the electronic transmission through the molecule. researchgate.net This suggests that EDGs can modulate the nucleophilicity of the active methylene carbon in reactions like Knoevenagel condensations and Michael additions.

Conversely, electron-withdrawing groups (EWGs) would decrease the electron density on the amide nitrogen, making the active methylene protons more acidic and thus more susceptible to deprotonation. This heightened acidity can facilitate reactions that require the formation of a carbanion intermediate.

Steric Effects on Reactivity:

The presence of bulky substituents on the aryl ring can exert significant steric hindrance, influencing the course of a reaction. Research on the one-pot reaction of aryl aldehydes, malononitrile, and N-substituted-2-cyanoacetamides has shown that sterically bulky groups on the N-aryl moiety can alter the reaction pathway. researchgate.net High steric hindrance can favor the formation of N-substituted 2-cyanoacrylamides through a slower reaction route, as opposed to the anticipated 6-amino-2-pyridone-3,5-dicarbonitrile derivatives formed with less bulky substituents. researchgate.net The 2,5-dimethylphenyl group, with a methyl group in the ortho position, introduces a degree of steric hindrance around the amide bond, which can influence the approach of reagents and potentially favor certain reaction pathways over others.

Influence on Molecular Architecture:

The substitution pattern on the N-phenyl ring also plays a pivotal role in determining the molecular conformation and crystal packing of these compounds. The dihedral angle between the phenyl ring and the acetamide plane is particularly sensitive to the nature and position of the substituents. In 2-azido-N-(2,6-dimethylphenyl)acetamide, the presence of two ortho-methyl groups results in a significantly larger dihedral angle between the phenyl ring and the acetamide group (around 61°) compared to less substituted analogs. iucr.org This steric repulsion forces the two moieties out of planarity. It is reasonable to infer a similar, albeit less pronounced, effect for the 2,5-dimethylphenyl substituent, where the single ortho-methyl group would induce a twist in the molecule's backbone. This conformational preference can, in turn, affect the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The following tables summarize key research findings on the influence of substituents on the reactivity and molecular properties of N-aryl-2-cyanoacetamide derivatives.

Table 1: Research Findings on the Influence of Substituents on the Reactivity of N-Aryl-2-Cyanoacetamide Derivatives

| Substituent on N-Aryl Ring | Reaction Type | Observation | Reference |

| Electron-Donating Groups (e.g., Methyl) | General Reactivity | Increased electron density on the amide nitrogen, subtly influencing the acidity of the active methylene protons. | researchgate.net |

| Electron-Withdrawing Groups | General Reactivity | Decreased electron density on the amide nitrogen, leading to increased acidity of the active methylene protons. | researchgate.net |

| Bulky Aryl Groups (e.g., Naphthyl, Anthracenyl) | One-pot reaction with aldehydes and malononitrile | High steric hindrance alters the reaction pathway, favoring the formation of N-substituted 2-cyanoacrylamides. | researchgate.net |

| Various substituted phenyl groups | Cyclization Reactions | N-aryl cyanoacetamides are versatile precursors for the synthesis of various five- and six-membered heterocycles. | tubitak.gov.trresearchgate.netnih.gov |

| General N-Aryl Substituents | Gewald Reaction | Serve as effective components in three-component reactions with carbonyl compounds and sulfur to produce 2-aminothiophenes. | nih.gov |

Table 2: Spectroscopic Data for N-(Substituted Phenyl)-2-cyanoacetamides

| Substituent (X) on N-(X-phenyl)acetamide | ν(C=O) (cm⁻¹) | δ(¹H, N-H) (ppm) | δ(¹³C, C=O) (ppm) | Reference |

| H | 1670 | 10.08 | 162.9 | researchgate.net |

| 4-CH₃ | 1665 | 9.98 | 162.7 | researchgate.net |

| 4-OCH₃ | 1662 | 9.94 | 162.6 | researchgate.net |

| 4-Br | 1673 | 10.19 | 163.0 | researchgate.net |

| 4-Cl | 1674 | 10.21 | 163.0 | researchgate.net |

| 4-NO₂ | 1686 | 10.60 | 163.6 | researchgate.net |

Note: Specific spectral data for this compound was not available in the consulted literature. The table presents data for para-substituted analogs to illustrate the influence of electronic effects.

Computational Chemistry and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on the chemical compound This compound were not found. The requested detailed analyses, including Density Functional Theory (DFT) studies, geometry optimization, vibrational frequency analysis, calculation of electronic properties, Fukui function analysis, and Electrophilicity-Based Charge Transfer (ECT) analysis for this particular molecule, are not present in the public domain research results.

While computational studies have been conducted on analogous cyanoacetamide derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of data from these related but distinct chemical structures. Generating content on the specified topics without direct research on the target molecule would not meet the standards of scientific accuracy.

Therefore, the detailed sections and subsections outlined in the request cannot be populated with the required specific data, research findings, and data tables.

Computational Chemistry and Theoretical Investigations of 2 Cyano N 2,5 Dimethylphenyl Acetamide

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized, intuitive representation of the electron density, facilitating the understanding of charge transfer and hyperconjugative interactions within a molecule. For 2-cyano-N-(2,5-dimethylphenyl)acetamide, NBO analysis can elucidate the stability of the molecule arising from electron delocalization.

In systems analogous to N-(substituted phenyl)acetamides, NBO analysis reveals significant hyperconjugative interactions. nih.govacs.org These interactions typically involve the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. A key interaction in the acetamide (B32628) moiety is the resonance between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n(N) → π*(C=O)). This interaction is characteristic of the amide bond and contributes to its planar geometry and stability.

For this compound, the NBO analysis would likely highlight the following key interactions:

Intramolecular Charge Transfer: Electron density is expected to be transferred from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of these delocalizations.

Influence of Substituents: The cyano (-CN) and dimethylphenyl groups will influence the electronic distribution. The electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl groups on the phenyl ring will affect the charge distribution across the entire molecule. NBO analysis can quantify these effects by calculating the natural atomic charges on each atom.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=O) | 50-70 | Amide Resonance |

| LP(2) O | σ(N-Ccarbonyl) | 20-30 | Hyperconjugation |

| σ(Cphenyl-N) | π(C=C)phenyl | 5-10 | Ring-Substituent Interaction |

| π(C≡N) | σ(C-C) | 2-5 | Cyano Group Interaction |

Molecular Interaction Studies

Molecular interaction studies are crucial for understanding how this compound might interact with biological targets or other molecules. These studies often employ molecular docking and analysis of intermolecular forces, particularly hydrogen bonding.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govphyschemres.org For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. The binding affinity, typically expressed as a docking score or binding energy, indicates the strength of the interaction.

The predicted binding mode would reveal key interactions such as:

Hydrophobic Interactions: The 2,5-dimethylphenyl group is likely to engage in hydrophobic interactions with nonpolar residues of a protein's binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The polar acetamide and cyano groups can form electrostatic interactions with charged or polar residues.

| Molecular Moiety | Potential Interacting Residues | Interaction Type |

|---|---|---|

| 2,5-dimethylphenyl | Leucine, Valine, Isoleucine | Hydrophobic |

| Phenyl ring | Phenylalanine, Tyrosine | π-π Stacking |

| Amide N-H | Aspartate, Glutamate | Hydrogen Bond Donor |

| Carbonyl C=O | Arginine, Lysine, Serine | Hydrogen Bond Acceptor |

| Cyano C≡N | Threonine, Asparagine | Hydrogen Bond Acceptor/Dipole-Dipole |

Hydrogen bonds are critical in determining the structure of molecular crystals and in the binding of ligands to biological macromolecules. The this compound molecule has potential hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen and the nitrogen of the cyano group).

In the solid state, acetamide derivatives often form intermolecular N-H···O hydrogen bonds, leading to the formation of chains or dimers. nih.gov The presence of the cyano group offers an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen bonding networks. Computational analysis of the molecular electrostatic potential (MEP) can identify the regions of the molecule that are most likely to participate in hydrogen bonding, with negative potential regions (around the carbonyl oxygen and cyano nitrogen) acting as acceptors and positive potential regions (around the amide hydrogen) acting as donors.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

QSRR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. nih.gov These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

For a series of derivatives of this compound, a QSRR/QSPR model could be developed to predict various endpoints, such as biological activity, solubility, or toxicity. The process involves:

Data Set Compilation: A set of molecules with known experimental values for the property of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For acetamide derivatives, QSAR studies have successfully modeled their inhibitory activity against various enzymes. nih.gov Descriptors often found to be important in such models include electronic parameters (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, Biological Activity |

| Steric | Molecular Weight, Molar Volume, Surface Area | Binding Affinity, Permeability |

| Topological | Wiener Index, Kier & Hall Indices | Boiling Point, Solubility |

| Lipophilic | LogP, Polar Surface Area (PSA) | Bioavailability, Membrane Permeation |

Applications of 2 Cyano N 2,5 Dimethylphenyl Acetamide in Chemical Research

Role as a Versatile Synthetic Intermediate

The chemical structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide, featuring an active methylene (B1212753) group adjacent to a cyano group, makes it a highly reactive and versatile intermediate in organic synthesis. tubitak.gov.tr This reactivity is central to its application as a precursor for more elaborate molecular architectures and as a key component in the formation of heterocyclic systems. tubitak.gov.trekb.eg

The utility of cyanoacetamide derivatives as precursors stems from the reactivity of the active hydrogen on the α-carbon (the carbon between the cyano and carbonyl groups), which can participate in a variety of condensation and substitution reactions. tubitak.gov.tr This allows for the extension of the carbon skeleton and the introduction of new functional groups, paving the way for the synthesis of complex organic molecules. The cyano and amide groups can also undergo various chemical transformations, including substitution reactions, further expanding their synthetic potential.

Cyanoacetamides are frequently prepared through the reaction of amines with ethyl cyanoacetate (B8463686). researchgate.net This straightforward synthesis makes a wide range of N-substituted derivatives, such as this compound, readily accessible for further chemical exploration. researchgate.net Their role as a starting material is crucial for constructing molecules that may have applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Cyanoacetamides are extensively used as foundational building blocks for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules. ekb.egresearchgate.net The carbonyl and cyano functions are ideally positioned to react with bidentate reagents, leading to the formation of diverse heterocyclic rings. tubitak.gov.tr Research has demonstrated the successful synthesis of various heterocyclic systems starting from N-aryl cyanoacetamides.

These reactions leverage the compound's multiple reactive sites to construct rings of different sizes and functionalities. For instance, reactions with various reagents can yield pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.egresearchgate.net The benzylidenecyanoacetamide derivative, a related structure, has been used to prepare pyrazole (B372694) and cyanopyridine derivatives through condensation reactions. researchgate.net

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl Cyanoacetamide | Sodium Nitrite (B80452) in Acetic Acid | Hydroxyimino derivatives | ekb.eg |

| Benzylidenecyanoacetamide | Hydrazine Hydrate | Pyrazole derivatives | researchgate.net |

| Benzylidenecyanoacetamide | Urea | 2-Oxopyrimidine derivatives | researchgate.net |

| Benzylidenecyanoacetamide | Cyanoacetamide | Cyanopyridine derivatives | researchgate.net |

| 2-Cyano-N-arylacetamide | Various bidentate reagents | Pyridines, Thiazoles, Pyrimidines | ekb.eg |

Relevance in Agrochemical Research and Development

The structural motifs present in this compound are of interest in the field of agrochemicals. Cyanoacetamide and related structures have been investigated for their potential biological activities, including as fungicides and herbicides. researchgate.netresearchgate.net

In agrochemical development, cyanoacetamide derivatives serve primarily as intermediates in the synthesis of more complex active ingredients. researchgate.net For example, various 2-(5-isoxazolyloxy)acetamide derivatives have been synthesized and assessed for herbicidal activities. researchgate.net Similarly, certain 2-alkoxyimino-2-cyanoacetamide derivatives have shown potent fungicidal activity against cucumber downy mildew. researchgate.net A co-crystal involving 2-cyano-2-isonitrosoacetamide has been studied, highlighting the integration of a fungicide with another component known to alleviate the toxic effects of fungicides on plants. researchgate.net These studies underscore the role of the cyanoacetamide core as a key structural component in the creation of novel agrochemical agents.

Potential Contributions to Materials Science

The unique electronic and structural properties of molecules containing cyano groups have led to their exploration in materials science, particularly in the development of advanced optical materials. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation. researchgate.netunipi.it This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional fluorescent dyes. unipi.it The AIE phenomenon holds significant promise for applications in optics, electronics, and bioscience. researchgate.net

Molecules containing cyano groups, often referred to as cyano-containing AIEgens, have attracted considerable interest in this field. researchgate.net The cyano-stilbene derivatives, for example, can become highly emissive upon aggregation due to conformational changes from a twisted to a planar structure. nih.gov The mechanism often involves the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. nih.gov The presence of donor and acceptor units within a molecule can also lead to an intramolecular charge transfer (ICT) effect, which, when stabilized in an aggregated state, can contribute to emission enhancement. nih.gov Given that this compound contains both a cyano group (acceptor) and a substituted phenyl ring (donor), it possesses the fundamental structural features that could be explored for AIE properties.

| State | Molecular Arrangement | Intramolecular Motion | Energy Decay Pathway | Luminescence |

|---|---|---|---|---|

| Dilute Solution | Free, individual molecules | Active (e.g., rotation, vibration) | Non-radiative decay dominates | Weak or None |

| Aggregated State | Packed molecules | Restricted | Radiative decay (fluorescence) is enhanced | Strong |

Applications in Organic Electronic Materials and Ligand Design

The unique molecular structure of this compound, which combines a reactive cyano group, an amide linkage, and an aromatic ring, provides a versatile scaffold for the synthesis of functional materials and complexing agents.

Organic Electronic Materials

Derivatives of cyanoacetamides can serve as precursors or building blocks for more complex heterocyclic systems that exhibit desirable photophysical properties, such as fluorescence or phosphorescence. These properties are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the 2,5-dimethylphenyl group in this compound can also impact the solid-state packing of the molecules, which is a critical factor in determining the charge mobility of organic semiconductor films.

Table 1: Potential Roles of Structural Moieties in Organic Electronic Materials

| Structural Moiety | Potential Function |

|---|---|

| Cyano Group (-CN) | Electron-withdrawing, enhances electron affinity |

| Acetamide (B32628) Group (-CONH-) | Provides sites for hydrogen bonding, influencing molecular packing |

This table is illustrative and based on the general functions of these moieties in organic materials, as specific data for this compound is not available.

Ligand Design

The nitrogen and oxygen atoms within the acetamide group and the nitrogen atom of the cyano group in this compound present potential coordination sites for metal ions. This makes the compound and its derivatives interesting candidates for ligand design in coordination chemistry. Ligands are crucial components of metal complexes, influencing their stability, reactivity, and catalytic activity.

Cyanoacetamide derivatives can act as bidentate or polydentate ligands, binding to a metal center through multiple atoms. The resulting metal complexes can have applications in various areas, including:

Catalysis: As catalysts for organic reactions.

Materials Science: As building blocks for coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

Bioinorganic Chemistry: As models for active sites in metalloenzymes.

The 2,5-dimethylphenyl substituent can provide steric bulk, which can be used to control the coordination environment around the metal center and to influence the selectivity of catalytic reactions.

Table 2: Potential Coordination Modes of this compound

| Potential Donor Atoms | Possible Coordination Mode |

|---|---|

| Amide Oxygen and Cyano Nitrogen | Bidentate chelating ligand |

| Amide Nitrogen and Amide Oxygen | Bidentate chelating ligand |

This table outlines theoretical coordination possibilities. Experimental studies are needed to confirm the actual coordination behavior of this compound with different metal ions.

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(2,5-dimethylphenyl)acetamide, and what experimental conditions optimize yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of cyanoacetamide are prepared by reacting 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide in ethanol under piperidine catalysis at 0–5°C for 2 hours . Optimizing stoichiometry, solvent choice (e.g., ethanol for polarity control), and temperature gradients can improve yields. Reaction monitoring via TLC or NMR is critical to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H NMR : Prioritize signals for the cyano (-CH2CN) group (δ ~3.30 ppm as a singlet) and aromatic protons (δ ~6.1–7.0 ppm). Substituents like methoxy groups show distinct singlets (δ ~3.83 ppm) .

- IR : Confirm the presence of C≡N (stretch ~2200 cm⁻¹) and amide C=O (stretch ~1649 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+1]+ at m/z 235.25) and fragmentation patterns consistent with the acetamide backbone .

Q. What safety protocols are essential for handling this compound given its GHS hazards?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Existing safety data sheets (SDS) highlight acute toxicity but lack comprehensive toxicokinetic studies (e.g., LD50, NOAEL). To address gaps:

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Perform in vivo studies in model organisms, prioritizing respiratory and dermal exposure routes .

- Cross-reference with structurally analogous compounds (e.g., lidocaine derivatives) for predictive toxicology .

Q. What computational strategies can predict the reactivity and stability of this compound under varying conditions?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., cyano group susceptibility to hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.

- QSPR Models : Corrogate experimental data (e.g., logP, pKa) with stability in aqueous/organic matrices .

Q. How does the electronic nature of substituents on the phenyl ring influence the bioactivity of 2-cyano-N-(aryl)acetamide derivatives?

- Electron-withdrawing groups (e.g., -NO2, -CF3) enhance electrophilicity, potentially increasing interactions with biological targets like enzymes or receptors.

- Methoxy groups (-OCH3) improve solubility but may reduce membrane permeability.

- Structure-activity relationship (SAR) studies on analogs (e.g., 2-cyano-N-(3,5-dimethoxybenzyl)acetamide) reveal modulation of antibacterial or antiproliferative activity .

Q. What methodologies validate the purity of this compound in synthetic batches, and how are impurities characterized?

- HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to separate impurities.

- X-ray Crystallography : Resolve crystal structures to confirm molecular conformation (if single crystals are obtainable).

- TGA/DSC : Assess thermal stability and detect solvates/degradants .

Data Gaps and Methodological Challenges

Q. Why are critical physicochemical properties (e.g., melting point, solubility) for this compound absent in literature, and how can researchers address this?

Limited data may stem from the compound’s niche applications or synthesis challenges. Mitigation strategies include:

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.

- QSAR Predictions : Leverage tools like ACD/Labs or EPI Suite to estimate properties .

Q. What role does this compound play in the development of pharmacologically active compounds?

The acetamide scaffold is a precursor for bioactive molecules. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.